1-(4-Fluorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA is a complex organic compound known for its unique chemical structure and properties. This compound features a thiourea group linked to a piperazine ring, which is further substituted with fluorophenyl groups. The presence of fluorine atoms in the phenyl rings imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and an alkylating agent to form the thiourea derivative. This intermediate is then reacted with 1-(4-fluorophenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines
Scientific Research Applications
N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)BENZAMIDE: A structurally related compound with similar properties but lacking the piperazine ring.
(4-FLUOROPHENYL)THIOUREA: Another related compound with a simpler structure, used in similar applications.
Uniqueness
N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA stands out due to its unique combination of a thiourea group, piperazine ring, and fluorophenyl substituents. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its simpler counterparts.
Properties
Molecular Formula |
C20H24F2N4S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]thiourea |
InChI |
InChI=1S/C20H24F2N4S/c21-16-2-6-18(7-3-16)24-20(27)23-10-1-11-25-12-14-26(15-13-25)19-8-4-17(22)5-9-19/h2-9H,1,10-15H2,(H2,23,24,27) |
InChI Key |
AWWKCJORGXNYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=S)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.